
(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
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Overview
Description
(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is a chemical compound with the molecular formula C17H18ClN3O It is characterized by the presence of both an aminophenyl group and a chlorophenyl group attached to a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes .
Mode of Action
It’s known that the compound can form hydrogen bonds with certain amino acids in the active site of enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been associated with inflammation processes .
Pharmacokinetics
Similar compounds have been shown to be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Similar compounds have been associated with anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(4-aminophenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high purity and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that piperazine derivatives, including this compound, exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. A study by Agarwal et al. (1981) highlights the structural importance of piperazine in enhancing these effects .
- Antipsychotic Properties :
- Anxiolytic Effects :
Synthetic Applications
- Synthesis of Novel Compounds :
- Drug Development :
Case Studies
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Aminophenyl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(4-Aminophenyl)piperazin-1-yl)(4-bromophenyl)methanone
- (4-(4-Aminophenyl)piperazin-1-yl)(4-methylphenyl)methanone
Uniqueness
(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The combination of the aminophenyl and chlorophenyl groups attached to the piperazine ring provides a distinct chemical profile that can be exploited in various applications.
Biological Activity
(4-(4-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, also known by its CAS number 79834-44-9, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H18ClN3O
- Molecular Weight : 315.797 g/mol
- LogP : 3.4687, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .
The compound exhibits potential as a pharmacological agent due to its structural similarity to known inhibitors of various biological targets. Its piperazine moiety is often associated with neuropharmacological effects, while the chlorophenyl group may enhance binding affinity to specific receptors.
Target Enzymes and Pathways
- Tyrosinase Inhibition : Recent studies have highlighted the role of compounds similar to this compound as inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. This inhibition is significant for treating hyperpigmentation disorders .
- Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting a potential role in antimicrobial therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to modifications of the compound and their effects on activity:
Case Study 1: Tyrosinase Inhibition
A study evaluated several derivatives of piperazine-based compounds for their ability to inhibit TYR. The lead compound demonstrated an IC50 value significantly lower than that of kojic acid, a standard reference inhibitor, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential as a candidate for further development in antibacterial therapies.
Research Findings
Recent research indicates that compounds with similar structures can induce ferroptosis, a form of regulated cell death, through their interaction with specific proteins like GPX4. This pathway is being explored for its implications in cancer therapy .
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-3-1-13(2-4-14)17(22)21-11-9-20(10-12-21)16-7-5-15(19)6-8-16/h1-8H,9-12,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHXPJBIXPWCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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